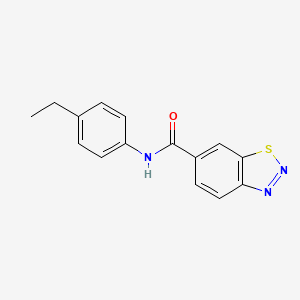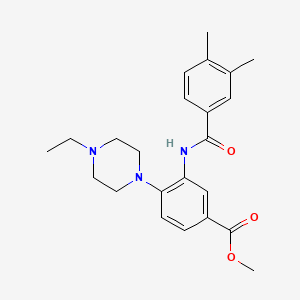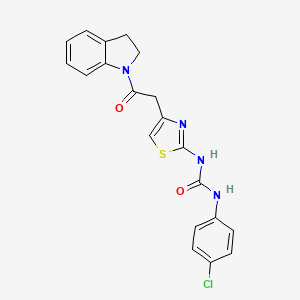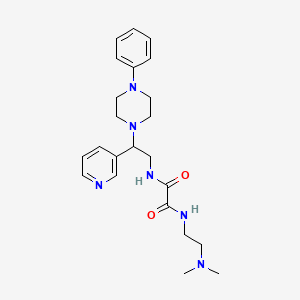![molecular formula C23H21ClFN3O B11285523 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide](/img/structure/B11285523.png)
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide is a complex organic compound that features a combination of isoquinoline, pyridine, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide: shares similarities with other benzamide derivatives and isoquinoline-based compounds.
Isoquinoline derivatives: Known for their diverse biological activities.
Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H21ClFN3O |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-6-fluorobenzamide |
InChI |
InChI=1S/C23H21ClFN3O/c24-19-8-3-9-20(25)22(19)23(29)27-14-21(17-7-4-11-26-13-17)28-12-10-16-5-1-2-6-18(16)15-28/h1-9,11,13,21H,10,12,14-15H2,(H,27,29) |
InChI-Schlüssel |
MOGILUHEPXBPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B11285440.png)

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285445.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285447.png)
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285448.png)


![1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane](/img/structure/B11285460.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11285465.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11285476.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11285500.png)

![Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285502.png)

